Guanidine, N-(2-methylpropyl)-N'-nitro-
Description
Contextualization within the Broader Guanidine (B92328) Compound Class
Guanidine, with the chemical formula HNC(NH₂)₂, is a colorless, crystalline solid that is a strong base. wikipedia.org It can be considered a nitrogenous analog of carbonic acid. The guanidinium (B1211019) cation, formed by the protonation of guanidine, is highly stabilized by resonance, which accounts for its very low pKb of 0.4. wikipedia.org This strong basicity is a defining characteristic of the guanidine class.
The guanidine moiety is found in various natural products and biologically significant molecules, most notably the amino acid arginine. wikipedia.org Guanidine and its derivatives are utilized in a range of applications, including as protein denaturants in biochemical research, as intermediates in the synthesis of pharmaceuticals and pesticides, and in the production of plastics and explosives. wikipedia.orgchemicalbook.com The general structure of guanidines, (R¹R²N)(R³R⁴N)C=N-R⁵, allows for extensive substitution, leading to a vast family of compounds with tailored properties. drugbank.com
Significance of Substituted Nitroguanidines in Chemical Science and Synthesis
The introduction of a nitro group (-NO₂) onto the guanidine core gives rise to nitroguanidines, a subclass with distinct and significant properties. Nitroguanidine (B56551) itself is a key component in the production of explosives and propellants, valued for its ability to reduce flame temperature and muzzle flash in gun propellants. britannica.comalpenfalke.com Its decomposition produces a large volume of nitrogen gas, a desirable characteristic for energetic materials. alpenfalke.com
Substituted nitroguanidines are of considerable interest in both medicinal chemistry and materials science. For example, neonicotinoid insecticides, a major class of crop protection agents, feature a nitroguanidine functional group. nih.gov In organic synthesis, substituted nitroguanidines serve as versatile intermediates for the creation of more complex molecules. nih.gov The reactivity of the nitroguanidine moiety can be tuned by the nature of the substituent groups, allowing for a wide range of chemical transformations. The synthesis of various N-substituted N'-nitroguanidines has been explored, often involving the reaction of primary amines with N-alkyl-N-nitroso-N'-nitroguanidines or the nitration of substituted guanidine salts. acs.orgat.ua
Current State of Research and Identified Knowledge Gaps Pertaining to N-(2-methylpropyl)-N'-nitroguanidine
This lack of information presents several unanswered questions:
What are the most efficient synthetic routes to obtain high-purity N-(2-methylpropyl)-N'-nitroguanidine?
What are its fundamental physicochemical properties, such as melting point, solubility, and spectral characteristics (NMR, IR, Mass Spectrometry)?
How does the branched 2-methylpropyl (isobutyl) group influence the compound's stability, reactivity, and potential applications compared to straight-chain alkyl or smaller alkyl substituents?
What are its energetic properties, and how do they compare to other well-characterized nitroguanidine derivatives?
The absence of this foundational data highlights a clear gap in the systematic exploration of substituted nitroguanidines.
Research Scope and Objectives for the Comprehensive Study of the Chemical Compound
To address the identified knowledge gaps, a comprehensive study of N-(2-methylpropyl)-N'-nitroguanidine is warranted. The primary objectives of such research should be:
Synthesis and Purification: To develop and optimize a reliable synthetic pathway for N-(2-methylpropyl)-N'-nitroguanidine. This would likely involve the reaction of nitroguanidine with 2-methylpropylamine or the nitration of N-(2-methylpropyl)guanidine. The objective would be to achieve a high yield of the purified compound.
Structural Elucidation and Characterization: To unambiguously confirm the chemical structure of the synthesized compound using a suite of analytical techniques. This would include:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to determine the proton and carbon framework.
Infrared (IR) spectroscopy to identify characteristic functional groups, such as N-H, C-H, C=N, and N-NO₂.
Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.
Elemental Analysis to determine the empirical formula.
Investigation of Physicochemical Properties: To systematically measure key physical and chemical properties, including:
Melting point and decomposition temperature to assess thermal stability.
Solubility in a range of common solvents.
Crystallographic analysis (if suitable crystals can be obtained) to understand the solid-state packing and intermolecular interactions.
Comparative Analysis: To compare the properties of N-(2-methylpropyl)-N'-nitroguanidine with other N-alkyl-N'-nitroguanidine derivatives. This would provide insights into structure-property relationships within this class of compounds, particularly the effect of the branched alkyl substituent.
By pursuing this research scope, a foundational understanding of N-(2-methylpropyl)-N'-nitroguanidine can be established, paving the way for the exploration of its potential applications in various fields of chemical science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
35089-66-8 |
|---|---|
Molecular Formula |
C5H12N4O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1-nitroguanidine |
InChI |
InChI=1S/C5H12N4O2/c1-4(2)3-7-5(6)8-9(10)11/h4H,3H2,1-2H3,(H3,6,7,8) |
InChI Key |
WCBSFALVQYJQEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=C(N)N[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 2 Methylpropyl N Nitroguanidine
Historical Overview of Nitroguanidine (B56551) Synthesis Approaches
The journey to synthesize nitroguanidine and its derivatives began in the late 19th century, with early methods being resource-intensive and often resulting in low yields. These foundational techniques, however, paved the way for modern, more refined synthetic protocols.
The earliest and most conventional methods for producing nitroguanidine involved the nitration of guanidine (B92328) salts. A common industrial precursor, guanidinium (B1211019) nitrate (B79036), is produced from the reaction of dicyandiamide (DCD) with ammonium nitrate. wikipedia.org This salt is then dehydrated and nitrated using a strong acid.
Historically, the most prevalent method has been the treatment of guanidine nitrate with concentrated sulfuric acid at low temperatures. wikipedia.org In this process, sulfuric acid acts as both a dehydrating agent and a catalyst. The reaction mixture, a milky slurry, is stirred until homogeneous and then poured into a large volume of ice water to precipitate the nitroguanidine product. at.ua The crude product is subsequently filtered and washed to remove residual acid.
Key steps in this conventional pathway include:
Formation of Guanidine Salt: Synthesis of guanidine nitrate from precursors like dicyandiamide or urea.
Nitration/Dehydration: Treatment of the guanidine salt with concentrated sulfuric acid.
Precipitation and Isolation: Quenching the reaction mixture in water to precipitate the product.
Purification: Washing and recrystallization to achieve the desired purity.
While effective, this method requires large quantities of sulfuric acid, and yields can be variable depending on strict control of reaction conditions, particularly temperature.
As chemical synthesis techniques advanced, more direct and efficient methods for creating the nitroguanidine scaffold and its derivatives were developed. These strategies aim to reduce the number of steps, improve yields, and utilize more atom-economical reagents.
Direct Nitration: Research has focused on optimizing the nitrating agent and conditions. Instead of relying solely on sulfuric acid to dehydrate guanidine nitrate, methods using mixed acids (sulfuric and nitric acid) or fuming nitric acid were explored. Continuous process manufacturing has also been implemented, where guanidine nitrate and sulfuric acid are fed into a circulating system, allowing for better temperature control and achieving yields as high as 92%.
Guanidinylation Strategies: The synthesis of N-substituted guanidines has been advanced through the development of various guanidinylating reagents. These reagents facilitate the transfer of a guanidinyl group to a primary or secondary amine. For the synthesis of N-alkyl-N'-nitroguanidines, two primary pathways have emerged:
Two-Step Guanidinylation-Nitration: This involves first synthesizing the N-alkylguanidine intermediate, followed by nitration. An alkylamine (like isobutylamine) is reacted with a guanidinylating agent such as cyanamide to form the corresponding alkylguanidine salt. This intermediate is then dehydrated and nitrated using concentrated sulfuric acid, analogous to the conventional method for unsubstituted nitroguanidine. at.ua
Direct Amination of Nitroguanidine: A more direct approach involves the reaction of nitroguanidine itself with an alkylamine. This method circumvents the need to first prepare and isolate the alkylguanidine salt. The reaction is typically carried out in an aqueous solution where the alkylamine displaces one of the amino groups of nitroguanidine. google.com This strategy offers the advantage of simplicity and avoids the use of large quantities of strong acids in the final step.
These evolved strategies represent a shift towards more versatile and targeted syntheses, allowing for the efficient production of a wide range of N-substituted nitroguanidine derivatives.
Optimized Synthetic Routes for N-(2-methylpropyl)-N'-nitroguanidine
While specific literature detailing the optimized synthesis of N-(2-methylpropyl)-N'-nitroguanidine is limited, established methods for analogous N-alkyl-N'-nitroguanidines provide a clear framework for its preparation. The two most viable routes are the direct reaction of nitroguanidine with isobutylamine and the nitration of a pre-synthesized N-(2-methylpropyl)guanidine salt.
The synthesis of N-(2-methylpropyl)-N'-nitroguanidine relies on readily available starting materials.
Route 1: Direct Reaction of Nitroguanidine with Isobutylamine
In this approach, the primary precursors are nitroguanidine and isobutylamine (2-methylpropan-1-amine). The reaction is typically conducted in an aqueous medium. Based on analogous syntheses with methylamine and n-propylamine, the following conditions are representative:
Reactant Ratio: Generally, 1 to 3 moles of the alkylamine are used per mole of nitroguanidine. google.com
Temperature: The reaction can be carried out over a relatively wide temperature range, from 0°C to 40°C, with room temperature (10°C to 30°C) often being preferred to balance reaction rate and selectivity. google.com
Reaction Time: The reaction may require several hours to reach completion, often stirred for 24 hours to maximize yield. google.com
| Alkylamine | Temperature | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| Methylamine | 20-25°C | Water | 24 hours | ~85% |
| n-Propylamine | 50°C | Water | 2 hours | Not specified |
Route 2: Nitration of N-(2-methylpropyl)guanidine
This two-step method first requires the synthesis of an N-(2-methylpropyl)guanidine salt.
Step 1 (Guanidinylation): Isobutylamine is reacted with cyanamide, often in the presence of nitric acid to directly form the nitrate salt. The reaction is typically heated in a suitable solvent, such as n-butanol, potentially under pressure at temperatures between 80°C and 180°C. at.ua
Step 2 (Nitration): The resulting N-(2-methylpropyl)guanidine nitrate is then dehydrated using concentrated sulfuric acid (98%) or oleum at low temperatures (-5°C to +5°C) to yield the final product. at.ua
While many preparations of N-alkyl-N'-nitroguanidines proceed without specific catalysts, the choice of solvent can be critical for yield and purity.
Solvents for Direct Amination: Water is the most common and effective solvent for the direct reaction between nitroguanidine and alkylamines. However, organic solvents such as methanol, ethanol, acetone (B3395972), and acetonitrile (B52724) can also be employed. The choice of solvent can influence the solubility of reactants and the ease of product isolation. google.com
Solvents for Guanidinylation: In the two-step route, the initial guanidinylation of isobutylamine with cyanamide is often performed in an organic solvent like n-butanol, which facilitates the reaction at elevated temperatures. at.ua
Catalytic Guanidinylation: The broader field of guanidine synthesis has explored various catalytic systems to improve the efficiency of guanidinylation reactions. These include transition metals, main-group metals, and rare-earth metal catalysts that can activate amines or carbodiimides. researchgate.net While not specifically documented for N-(2-methylpropyl)-N'-nitroguanidine, the application of scandium(III) triflate as a catalyst for the guanylation of amines with cyanamide in water represents a potential green and efficient alternative for the synthesis of the precursor.
Regardless of the synthetic route, the crude product typically requires purification to remove unreacted starting materials, inorganic salts, and byproducts.
Filtration and Washing: The first step after precipitation of the product is filtration, followed by washing. The solid product is washed with cold water to remove residual acids or water-soluble impurities. A subsequent wash with a non-polar solvent like petroleum ether can help remove organic impurities and aid in drying. google.com
Recrystallization: This is the most crucial step for achieving high purity. The choice of solvent is critical for obtaining well-defined crystals and removing impurities. Water is a common solvent for recrystallizing nitroguanidine and its simple alkyl derivatives. The crude product is dissolved in a minimum amount of hot water, and the solution is allowed to cool slowly, leading to the formation of purified crystals. researchgate.net Other solvents, such as ethanol, have also been successfully used for recrystallizing N-alkyl-N'-nitroguanidines. The morphology and particle size of the final product can be influenced by the cooling rate, stirring speed, and the presence of additives during recrystallization. researchgate.netaiche.org
| Compound | Solvent | Notes |
|---|---|---|
| Nitroguanidine | Water | Slow cooling promotes the formation of long needles. |
| Nitroguanidine | Water with additives (e.g., PVA) | Additives can modify crystal habit to produce smaller, denser particles. |
| N-propyl-N'-nitroguanidine | Ethanol | Effective for purifying alkylated derivatives. |
By carefully selecting the synthetic route and optimizing reaction and purification conditions based on established protocols for similar compounds, high-purity N-(2-methylpropyl)-N'-nitroguanidine can be effectively prepared.
Design and Synthesis of N-(2-methylpropyl)-N'-nitroguanidine Analogues and Derivatives
The design and synthesis of analogues and derivatives of N-(2-methylpropyl)-N'-nitroguanidine would logically follow synthetic pathways developed for other similar substituted nitroguanidines. The primary approach involves the reaction of nitroguanidine with a corresponding primary amine.
Structural modification of N-(2-methylpropyl)-N'-nitroguanidine can be approached by altering either the alkyl group or the nitroguanidine core.
Alkyl Moiety Modification: The most direct strategy for modifying the alkyl portion of the molecule is to employ different primary amines in the synthesis. The general reaction for forming N-alkyl-N'-nitroguanidines involves the displacement of an amino group from nitroguanidine by an alkylamine. For the synthesis of the title compound, isobutylamine (2-methylpropylamine) would be the required reagent. A plausible synthetic route, based on the preparation of the isomeric N-propyl-N'-nitroguanidine, involves reacting nitroguanidine with the desired amine in an aqueous medium. Reaction conditions such as temperature and pH are crucial for optimizing the yield and minimizing side products. For instance, the synthesis of N-propyl-N'-nitroguanidine is carried out at temperatures between 30°C and 60°C, with the pH adjusted to an acidic range of 1 to 6. google.com This methodology suggests that a variety of N-alkyl-N'-nitroguanidine analogues can be synthesized by substituting isobutylamine with other primary amines.
Nitroguanidine Moiety Modification: Altering the nitroguanidine portion is more complex. Modifications would likely need to be performed on a precursor molecule prior to the addition of the 2-methylpropyl group. The formation of N-alkyl-N'-nitroguanidines from amines and nitroguanidine is believed to proceed via an addition-elimination mechanism. at.ua This reaction can be accompanied by side reactions, including hydrolysis, which leads to the formation of ureas and nitrous oxide. at.ua Therefore, any modification to the core structure must be stable under the conditions required for the subsequent alkylation reaction.
The synthesis of isotopic variants of N-(2-methylpropyl)-N'-nitroguanidine has not been specifically described in the reviewed literature. However, such syntheses are a common strategy for investigating reaction mechanisms. For example, preparing isobutylamine with a deuterium (²H) or carbon-13 (¹³C) label at a specific position would allow for kinetic isotope effect (KIE) studies. Similarly, using ¹⁵N-labeled nitroguanidine would help elucidate the fate of the nitrogen atoms during the addition-elimination reaction and track the formation of any side products. These labeled compounds would be synthesized using the same pathways as their unlabeled counterparts, starting from commercially available isotopically labeled precursors.
Mechanistic Investigations of N-(2-methylpropyl)-N'-nitroguanidine Formation Reactions
Detailed mechanistic studies specifically for the formation of N-(2-methylpropyl)-N'-nitroguanidine are not available. However, the mechanism can be constructed based on studies of related nitroguanidines. at.ua The reaction between nitroguanidine and an amine, such as isobutylamine, is proposed to be an addition-elimination process. at.ua
Quantitative kinetic and thermodynamic data for the synthesis of N-(2-methylpropyl)-N'-nitroguanidine have not been published. However, the key parameters influencing the reaction rate can be inferred from related syntheses.
Reaction Kinetics: The rate of reaction is expected to be dependent on several factors:
Temperature: As with most chemical reactions, an increase in temperature would likely increase the reaction rate. A patent for the synthesis of N-propyl-N'-nitroguanidine specifies a temperature range of 30-60°C. google.com
pH: The reaction is typically conducted under acidic conditions. google.com The pH affects the protonation state of both the nitroguanidine and the amine, which influences their reactivity.
Concentration: The concentration of the reactants, nitroguanidine and isobutylamine, will directly impact the reaction rate.
Due to the lack of specific experimental data, a quantitative data table of reaction rates and activation energies cannot be provided.
The addition-elimination mechanism for the formation of N-alkyl-N'-nitroguanidines involves several steps, each with associated intermediates and transition states. While these have not been specifically isolated or calculated for the reaction with isobutylamine, a plausible pathway can be outlined:
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the isobutylamine nitrogen atom on the central carbon atom of the nitroguanidine molecule. This carbon is electrophilic due to the presence of electron-withdrawing amino and nitroimino groups. This step proceeds through a tetrahedral transition state to form a tetrahedral intermediate .
Proton Transfer: The tetrahedral intermediate is unstable and likely undergoes rapid proton transfers to facilitate the departure of a leaving group.
Elimination: The final step is the elimination of an ammonia molecule from the intermediate, regenerating the sp²-hybridized carbon center and forming the final N-(2-methylpropyl)-N'-nitroguanidine product.
This proposed mechanism provides a framework for understanding the reaction, but confirmation would require further experimental and computational studies, such as spectroscopic analysis to detect intermediates and density functional theory (DFT) calculations to model transition states. nih.gov
Spectroscopic and Structural Elucidation of N 2 Methylpropyl N Nitroguanidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon atoms.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of N-(2-methylpropyl)-N'-nitroguanidine would be expected to show distinct signals corresponding to the protons of the isobutyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the adjacent nitroguanidine (B56551) moiety.
Hypothetical ¹H NMR Data for N-(2-methylpropyl)-N'-nitroguanidine:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| (CH₃)₂CH- | ~ 0.9 - 1.0 | Doublet | 6H |
| (CH₃)₂CH- | ~ 1.8 - 2.0 | Multiplet (Septet of doublets) | 1H |
| -CH₂-NH- | ~ 3.2 - 3.4 | Doublet | 2H |
| -NH- | Broad singlet | 2H | |
| -NH-NO₂ | Broad singlet | 1H |
These are estimated values and would need to be confirmed by experimental data.
Carbon-13 NMR (¹³C NMR) Characterization
The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule.
Hypothetical ¹³C NMR Data for N-(2-methylpropyl)-N'-nitroguanidine:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| (CH₃)₂CH- | ~ 20 |
| (CH₃)₂CH- | ~ 28 |
| -CH₂-NH- | ~ 50 |
| C=N | ~ 160 |
These are estimated values and would need to be confirmed by experimental data.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, for instance, between the -CH₂- protons and the adjacent -CH- proton of the isobutyl group.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range couplings between protons and carbons (typically over 2-3 bonds), which would be crucial in confirming the connection of the isobutyl group to the guanidine (B92328) nitrogen.
Vibrational Spectroscopy Applications
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of N-(2-methylpropyl)-N'-nitroguanidine would be expected to show characteristic absorption bands for the N-H, C-H, C=N, and N-NO₂ functional groups.
Hypothetical IR Data for N-(2-methylpropyl)-N'-nitroguanidine:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3400 - 3200 | Medium-Strong |
| C-H stretch (aliphatic) | 2960 - 2850 | Strong |
| C=N stretch | 1650 - 1550 | Strong |
| N-O stretch (nitro group) | 1550 - 1500 and 1350 - 1300 | Strong, two bands |
| N-H bend | 1640 - 1550 | Medium |
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy would provide complementary information to IR spectroscopy. The symmetric vibrations of the nitro group and the C=N bond are expected to show strong signals in the Raman spectrum.
Hypothetical Raman Data for N-(2-methylpropyl)-N'-nitroguanidine:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aliphatic) | 2960 - 2850 | Strong |
| C=N stretch | 1650 - 1550 | Strong |
| N-O symmetric stretch | 1350 - 1300 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Comprehensive searches of scientific literature and chemical databases did not yield specific experimental mass spectrometry data for N-(2-methylpropyl)-N'-nitroguanidine. While the molecular formula is established as C5H12N4O2, with a calculated monoisotopic mass of 160.0960 Da, detailed studies on its fragmentation behavior under various ionization techniques are not publicly available.
High-Resolution Mass Spectrometry (HRMS)
No published high-resolution mass spectrometry data for N-(2-methylpropyl)-N'-nitroguanidine could be located. In a hypothetical HRMS analysis, the primary objective would be to determine the accurate mass of the molecular ion. This experimental mass would then be compared to the theoretical exact mass to confirm the elemental composition.
Table 1: Theoretical HRMS Data for N-(2-methylpropyl)-N'-nitroguanidine
| Molecular Formula | Ion Species | Theoretical Exact Mass (Da) |
|---|---|---|
| C5H12N4O2 | [M+H]+ | 161.1033 |
| C5H12N4O2 | [M+Na]+ | 183.0852 |
Note: This table represents theoretical values, as no experimental data has been reported in the reviewed literature.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Specific tandem mass spectrometry (MS/MS) studies detailing the fragmentation pattern of N-(2-methylpropyl)-N'-nitroguanidine are not available in the scientific literature. Such an analysis would be crucial for confirming the connectivity of the molecule. Based on the structure, potential fragmentation pathways could be predicted.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
A thorough search of crystallographic databases and the scientific literature found no published single-crystal X-ray diffraction data for N-(2-methylpropyl)-N'-nitroguanidine. Therefore, a detailed analysis of its solid-state molecular conformation, crystal packing, hydrogen bonding, and other intermolecular interactions based on experimental data cannot be provided at this time.
Single-Crystal X-ray Diffraction Analysis
No single-crystal X-ray diffraction studies for N-(2-methylpropyl)-N'-nitroguanidine have been reported. Such a study would provide precise information on bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional structure in the solid state.
Analysis of Hydrogen Bonding and Intermolecular Interactions
Without a crystal structure, a definitive analysis of the hydrogen bonding and intermolecular interactions for N-(2-methylpropyl)-N'-nitroguanidine is not possible. However, based on its chemical structure, the presence of N-H and N-O functionalities suggests that hydrogen bonding would likely play a significant role in its crystal packing. The amino and imino groups of the guanidine core can act as hydrogen bond donors, while the oxygen atoms of the nitro group and the nitrogen atoms of the guanidine moiety can serve as hydrogen bond acceptors.
Theoretical and Computational Chemistry Studies of N 2 Methylpropyl N Nitroguanidine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are essential tools for understanding the electronic properties of molecules at a fundamental level. These methods provide insights into molecular geometry, stability, and reactivity. For a molecule like N-(2-methylpropyl)-N'-nitroguanidine, these calculations can elucidate the influence of its specific functional groups—the electron-donating isobutyl group and the electron-withdrawing nitro group—on the guanidine (B92328) core.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ijcce.ac.ir It is widely employed for geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. uwosh.edu This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.
For N-(2-methylpropyl)-N'-nitroguanidine, a geometry optimization would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). dergipark.org.tr The results would provide precise predictions of bond lengths, bond angles, and dihedral angles.
While specific data for the N-(2-methylpropyl) derivative is unavailable, calculations for the parent nitroguanidine (B56551) molecule offer a reference point. A comparative analysis of calculated geometric parameters for nitroguanidine shows a close match with experimental data. dergipark.org.tr For instance, the calculated C1-N2, N9-O10, and N9-O11 bond lengths are 1.34 Å, 1.22 Å, and 1.24 Å, respectively, which align well with measured values. dergipark.org.tr
The introduction of the N-(2-methylpropyl) group is expected to induce subtle changes in the geometry of the guanidine backbone due to steric and electronic effects. The C-N bond connecting the isobutyl group to the guanidine nitrogen would likely lead to slight elongations of adjacent bonds and adjustments in bond angles to accommodate the bulkier alkyl group.
Table 1: Calculated Geometric Parameters for Nitroguanidine (Reference Compound) Data obtained from DFT/B3LYP/6-311++G(d,p) calculations. dergipark.org.tr
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-N2 | 1.34 | N2-C1-N3 | 120.5 |
| C1-N3 | 1.35 | N2-C1-N4 | 121.1 |
| C1-N4 | 1.36 | N3-C1-N4 | 118.4 |
| N4-N5 | 1.38 | C1-N4-N5 | 117.2 |
| N5-O6 | 1.22 | N4-N5-O6 | 115.9 |
| N5-O7 | 1.24 | N4-N5-O7 | 116.3 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.tr A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. dergipark.org.tr
Computational studies on nitroguanidine have calculated its HOMO and LUMO energies, providing values that can be used to derive global reactivity descriptors. dergipark.org.tr
Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for Nitroguanidine (Reference Compound) Data derived from DFT/B3LYP/6-311++G(d,p) calculations. dergipark.org.tr
| Parameter | Value (eV) |
| EHOMO | -8.016 |
| ELUMO | -2.643 |
| Energy Gap (ΔE) | 5.373 |
| Ionization Potential (I ≈ -EHOMO) | 8.016 |
| Electron Affinity (A ≈ -ELUMO) | 2.643 |
| Chemical Hardness (η = (I-A)/2) | 2.687 |
| Electronegativity (χ = (I+A)/2) | 5.330 |
Calculation of Electrostatic Potential and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. dergipark.org.tr The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. researchgate.net
For N-(2-methylpropyl)-N'-nitroguanidine, the MEP map would show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, making this area a likely site for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms on the amine groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The isobutyl group, being largely nonpolar, would have a relatively neutral electrostatic potential (green). Analysis of the electron density distribution in the parent nitroguanidine confirms that the electrostatic potential plays a major role in determining crystal geometry and intermolecular interactions. unt.edu
Conformational Analysis through Computational Modeling
The flexibility of a molecule is determined by the rotation around its single bonds, giving rise to different spatial arrangements called conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.
Potential Energy Surface Scans for Rotational Barriers
A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a specific geometric parameter, such as a dihedral angle, is systematically varied. mdpi.com This method is used to locate energy minima (stable conformers) and transition states (energy maxima) and to quantify the energy barriers for rotation around single bonds. journalspub.info
For N-(2-methylpropyl)-N'-nitroguanidine, several key rotational barriers would be of interest:
Rotation around the N-NO2 bond: This rotation would influence the orientation of the nitro group relative to the plane of the guanidine core. Studies on similar nitro-containing compounds have used DFT methods to calculate these rotational barriers. nih.gov
Rotation around the C-N bond of the isobutyl group: This would determine the spatial orientation of the bulky alkyl group.
Rotation around the C-C bond within the isobutyl group: This would define the conformation of the alkyl chain itself.
A PES scan would be performed by fixing the dihedral angle of interest at various increments (e.g., every 10-15 degrees) while allowing the rest of the molecular geometry to relax to its lowest energy state at each step. The resulting plot of energy versus dihedral angle would reveal the rotational energy profile.
Table 3: Illustrative Data from a Hypothetical PES Scan for N-NO2 Bond Rotation This table is a hypothetical representation of expected results.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 0.00 | Eclipsed (Minimum) |
| 60 | 4.50 | Skew |
| 90 | 5.80 | Perpendicular (Maximum/Barrier) |
| 120 | 4.50 | Skew |
| 180 | 0.00 | Eclipsed (Minimum) |
Identification of Stable Conformers and Tautomeric Forms
Computational modeling is crucial for identifying the most stable conformers and possible tautomers of a molecule. Guanidine and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. mdpi.com For nitroguanidine, the primary tautomeric equilibrium is between the nitramine form (H on an amino nitrogen) and the nitrimine form (H on the nitro-bearing nitrogen). DFT calculations have been used to assess the relative stabilities of such tautomers in related systems. mdpi.comnih.gov
For N-(2-methylpropyl)-N'-nitroguanidine, the nitramine tautomer is generally expected to be more stable. In addition to tautomerism, the molecule will have several stable conformers due to rotation around the single bonds of the isobutyl group. A full conformational search, followed by geometry optimization and frequency calculations for each unique conformer, would identify all stable structures on the potential energy landscape. The relative populations of these conformers at a given temperature can then be predicted using their calculated Gibbs free energies. The presence of the bulky isobutyl group would likely create distinct, well-defined low-energy conformers to minimize steric strain.
Prediction of Reactivity and Reaction Pathways
The prediction of a molecule's reactivity and the pathways it may follow under various conditions is a cornerstone of computational chemistry. For a compound like N-(2-methylpropyl)-N'-nitroguanidine, this would involve detailed quantum chemical calculations to map out potential energy surfaces for different reactions.
Computational Elucidation of Hydrolysis Mechanisms
The hydrolysis of nitroguanidines can be complex, potentially proceeding through neutral, acidic, or basic pathways. researchgate.nethelsinki.fi A computational study would typically employ methods like Density Functional Theory (DFT) to model the reaction of N-(2-methylpropyl)-N'-nitroguanidine with water molecules, hydronium ions, or hydroxide (B78521) ions.
The primary goals of such a study would be to:
Identify the transition states and intermediate structures for each potential hydrolysis pathway.
Calculate the activation energy barriers to determine the most kinetically favorable routes.
Analyze the electronic structure to understand the mechanism at a molecular level, such as bond breaking and formation sequences.
For related compounds, kinetic studies have revealed complex dependencies on pH, with multiple simultaneous reaction paths. researchgate.net Similar computational investigations for N-(2-methylpropyl)-N'-nitroguanidine would be invaluable for predicting its environmental fate and persistence.
Modeling of Photolytic Degradation Processes
Photolytic degradation is another crucial pathway for the environmental transformation of energetic compounds. Modeling these processes computationally involves simulating the molecule's behavior upon absorbing light. This typically includes:
Calculating the molecule's electronic absorption spectrum using methods like Time-Dependent DFT (TD-DFT) to identify the wavelengths of light it is likely to absorb.
Exploring the potential energy surfaces of the molecule's excited states to identify pathways for bond cleavage or rearrangement.
Identifying the primary photoproducts and subsequent reaction pathways.
Understanding the photolytic stability of N-(2-methylpropyl)-N'-nitroguanidine is essential for assessing its behavior when exposed to sunlight in atmospheric or aquatic environments.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Chemical Behavior
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a compound's structural or physicochemical properties (descriptors) with its reactivity or other behavioral characteristics. uliege.benih.govresearchgate.net For N-(2-methylpropyl)-N'-nitroguanidine, a QSRR model could be developed to predict properties like its rate of hydrolysis or its chromatographic retention time based on a dataset of related nitroguanidine compounds.
The development of a QSRR model involves:
Data Collection: Gathering experimental data for a series of related compounds.
Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, topological, steric) for each compound.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical relationship between the descriptors and the property of interest. researchgate.net
Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov
No specific QSRR models for the reactivity of N-(2-methylpropyl)-N'-nitroguanidine have been found in the literature. Such a model would be a powerful tool for predicting the behavior of other, less-studied nitroguanidine derivatives without the need for extensive experimental testing.
Molecular Dynamics Simulations in Various Chemical Environments (e.g., solvent interactions)
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into dynamic processes and interactions with the surrounding environment. nih.govmdpi.comscilit.com An MD simulation of N-(2-methylpropyl)-N'-nitroguanidine would model the motion of its atoms over time, governed by a force field that describes the interatomic interactions.
Key applications of MD simulations for this compound would include:
Solvation Studies: Simulating the compound in various solvents (e.g., water, organic solvents) to understand how the solvent structure affects the molecule's conformation and stability.
Interaction with Surfaces: Modeling the adsorption and behavior of the molecule on the surfaces of environmental particles like clays (B1170129) or minerals.
Aggregation Behavior: Investigating the potential for molecules to aggregate in solution, which can affect their reactivity and transport.
While MD simulations are a standard tool in computational chemistry, specific studies applying this technique to N-(2-methylpropyl)-N'-nitroguanidine are not currently available. These simulations would provide a dynamic picture of its behavior in realistic chemical environments, complementing the static information obtained from quantum chemical calculations.
Environmental Fate and Transformation Mechanisms of N 2 Methylpropyl N Nitroguanidine
Hydrolytic Stability and Degradation Kinetics in Aqueous Systems
No studies specifically investigating the pH-dependent hydrolysis of N-(2-methylpropyl)-N'-nitroguanidine could be identified. Research on other nitroguanidine (B56551) compounds suggests that hydrolysis is a potential degradation pathway and that its rate is likely influenced by pH. For instance, the formation of N-alkyl-N'-nitroguanidines can be accompanied by side reactions involving hydrolysis, which may lead to the formation of ureas and nitrous oxide. However, without experimental data for N-(2-methylpropyl)-N'-nitroguanidine, it is impossible to provide quantitative kinetic parameters or to identify the specific hydrolytic byproducts and their formation pathways.
pH-Dependent Hydrolysis Studies
Information unavailable.
Identification of Hydrolytic Byproducts and Their Formation Pathways
Information unavailable.
Photolytic Transformation Pathways and Quantum Yield Determination
Similarly, there is a lack of specific information regarding the photolytic fate of N-(2-methylpropyl)-N'-nitroguanidine. While the photolysis of some organic nitrates has been studied, the photochemical behavior of the nitroguanidine functional group, particularly with an N-alkyl substituent, is not well-documented for this specific compound.
Direct Photolysis Under Simulated Sunlight Conditions
Information unavailable.
Sensitized Photolysis Investigations
Information unavailable.
Characterization of Photodegradation Products
Information unavailable.
Microbial Biotransformation and Biodegradation Processes
Assessment of Biodegradability in Environmental Compartments (e.g., soil, water)
No data is currently available in the scientific literature regarding the biodegradability of N-(2-methylpropyl)-N'-nitroguanidine in soil or water.
Isolation and Characterization of Microbial Strains Involved in Degradation
There are no published studies on the isolation or characterization of microbial strains capable of degrading N-(2-methylpropyl)-N'-nitroguanidine.
Elucidation of Biochemical Transformation Pathways and Metabolites
The biochemical pathways and metabolic products resulting from the transformation of N-(2-methylpropyl)-N'-nitroguanidine have not been investigated.
Sorption and Transport Dynamics in Environmental Matrices
Adsorption/Desorption Studies on Soil and Sediment Components
Specific data from adsorption and desorption studies of N-(2-methylpropyl)-N'-nitroguanidine on soil and sediment are not available.
Leaching Potential and Mobility in Porous Media
There is no information available to assess the leaching potential and mobility of N-(2-methylpropyl)-N'-nitroguanidine in porous media.
Volatilization and Atmospheric Transport Considerations
Generally, nitroguanidines are characterized by their low volatility. This is attributed to their molecular structure, which includes polar functional groups that contribute to strong intermolecular forces in the solid or liquid state, thus requiring a significant amount of energy to transition into the gaseous phase.
Physicochemical Properties of Related Nitroguanidine Compounds
| Compound Name | CAS Number | Vapor Pressure | Henry's Law Constant | Volatility from Water/Soil |
| Nitroguanidine | 556-88-7 | 1.43 x 10⁻¹¹ mm Hg (at 25°C) nih.gov | 4.45 x 10⁻¹⁶ atm·m³/mol nih.gov | Essentially non-volatile nih.gov |
| 1-Propyl-2-nitroguanidine | Not Available | Low (exact value not specified) dtic.mil | Not specified, but inferred to be low dtic.mil | Low, expected to be mobile and persistent in groundwater dtic.mil |
| N-Methyl-N'-nitro-N-nitrosoguanidine | 70-25-7 | Not specified | 1.2 x 10⁻¹² atm·m³/mol (estimated) nih.gov | Not expected from water surfaces nih.gov |
This table is interactive. Users can sort and filter the data.
Based on the data for related compounds, N-(2-methylpropyl)-N'-nitroguanidine is expected to have a very low vapor pressure and a low Henry's Law constant. The parent compound, nitroguanidine, has an extremely low vapor pressure and Henry's Law constant, indicating that it is essentially non-volatile from both water and dry soil surfaces. nih.gov The addition of an alkyl group, such as the 2-methylpropyl (isobutyl) group, may slightly alter these properties, but it is unlikely to increase volatility to a significant extent. For instance, 1-propyl-2-nitroguanidine is also reported to have a low vapor pressure. dtic.mil
The low potential for volatilization suggests that atmospheric transport is not a significant dissemination pathway for N-(2-methylpropyl)-N'-nitroguanidine in the environment. The compound is more likely to remain in the soil and water compartments following its release. Its fate will be predominantly influenced by processes such as leaching, sorption, and degradation within these media, rather than long-range atmospheric transport.
Analytical Methodologies for the Detection and Quantification of N 2 Methylpropyl N Nitroguanidine
Chromatographic Separation Techniques for Environmental and Synthetic Samples
Chromatographic methods are central to the analysis of N-(2-methylpropyl)-N'-nitroguanidine, providing the necessary separation from complex sample matrices. High-performance liquid chromatography is the predominant technique, though gas chromatography can be considered with appropriate sample modification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nitroguanidine (B56551) and its derivatives. dtic.mildtic.mil The development of a successful HPLC method hinges on selecting the appropriate stationary and mobile phases to achieve efficient separation.
For compounds in the nitroguanidine family, reverse-phase (RP) HPLC is a common approach. sielc.comsielc.com This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid to improve peak shape and retention time. sielc.comsielc.com For applications requiring compatibility with mass spectrometry, formic acid is substituted for phosphoric acid. sielc.comsielc.com
The relatively high water solubility of nitroguanidines can present a challenge, potentially leading to poor retention on standard reverse-phase columns. dtic.mil Specialized columns, such as those with low silanol (B1196071) activity (e.g., Newcrom R1), have been used for similar compounds like N-butyl-N'-nitroguanidine to achieve separation under simple reversed-phase conditions. sielc.com It has been demonstrated that nitroguanidine can be effectively separated from other explosives like α-TNT, RDX, and HMX using HPLC with a UV detector. dtic.mil In one such method, a mixture was separated in under 10 minutes, with a detection limit for nitroguanidine as low as 0.8 ppm. dtic.mil
| Parameter | Condition | Reference |
|---|---|---|
| Column | µ-porasil, 12 inches | dtic.mil |
| Mobile Phase | 25% Isopropanol / 75% Hexane | dtic.mil |
| Flow Rate | 3 mL/min | dtic.mil |
| Detection | UV at 254 nm | dtic.mil |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity for the analysis of N-(2-methylpropyl)-N'-nitroguanidine, especially at trace levels in complex environmental samples. nih.gov This technique is particularly valuable for nitroguanidines, which can be challenging to analyze due to high solubility, low hydrophobicity, and a low propensity to form ions in the gas phase, resulting in low sensitivity in conventional LC-MS analysis. unimi.it
The high polarity of nitroguanidines makes preconcentration by methods like solid-phase extraction (SPE) or liquid-liquid extraction difficult. nih.gov To overcome these challenges and enhance detection limits, derivatization methods have been developed. A sensitive approach involves the chemical reduction of the nitroguanidine to its corresponding amine, followed by a "hydrophobization" step where the amine is derivatized with a compound like 4-nitrobenzaldehyde. unimi.itnih.gov This process makes the analyte more amenable to extraction and concentration on hydrophobic cartridges and improves its ionization for LC-MS analysis. unimi.it Using this strategy with a palladium-modified graphitic carbon nitride (Pd/g-C3N4) catalyst for the reduction step, a detection limit of 10 ng/L for nitroguanidine has been achieved. nih.gov
Ultrafast LC-MS/MS methods have also been developed for the rapid and sensitive quantification of nitroguanidine and other insensitive munitions compounds in soil and water. nih.gov These methods can achieve method detection limits in the parts-per-billion (ppb) range (0.2 to 5 ppb in soil). nih.gov High-resolution mass spectrometry (HRMS) systems, such as those using Orbitrap technology, provide robust and highly sensitive platforms for the simultaneous quantitation of various nitrogen-containing compounds. thermofisher.com
| Parameter | Condition | Reference |
|---|---|---|
| Pre-treatment | Reduction to amine, derivatization with 4-nitrobenzaldehyde | unimi.itnih.gov |
| Column | Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 3.5 µm) | unimi.it |
| Mobile Phase | A: 0.1% formic acid in DIW; B: Acetonitrile (Gradient) | unimi.it |
| Ionization | Electrospray Ionization (ESI) | unimi.it |
| Detection Limit | 10 ng/L | nih.gov |
Direct analysis of N-(2-methylpropyl)-N'-nitroguanidine by gas chromatography (GC) is generally precluded by its physical and chemical characteristics. researchgate.net Nitroguanidines are essentially nonvolatile and thermally labile, decomposing at the high temperatures required for GC analysis. researchgate.net
Therefore, for GC-based analysis to be feasible, the compound must first be converted into a more volatile and thermally stable derivative. This process, known as derivatization, is a common strategy for analyzing non-volatile compounds by GC. While specific derivatization protocols for the GC analysis of N-(2-methylpropyl)-N'-nitroguanidine are not extensively detailed in the literature, the principle would involve reacting the molecule to replace polar functional groups with nonpolar ones, thereby increasing its volatility. This approach is analogous to derivatization techniques used to enhance detectability in LC-MS. unimi.itnih.gov The successful development of such a method would allow for the use of GC-MS, which can provide excellent separation and structural identification capabilities.
Spectroscopic Detection and Quantification Methods
Spectroscopic methods are typically coupled with chromatographic separation to provide detection and quantification of N-(2-methylpropyl)-N'-nitroguanidine. UV-Vis spectrophotometry is the most common, while electrochemical detection offers an alternative with high sensitivity.
Ultraviolet-Visible (UV-Vis) spectrophotometry is the most common detection method for the analysis of nitroguanidines by HPLC. chromatographyonline.com The nitroguanidine molecule contains a chromophore that absorbs light in the UV region, allowing for its detection. dtic.mil In aqueous solutions across a pH range of 2-12, nitroguanidine exhibits a single absorption band. dtic.mil
When coupled with HPLC, a UV detector measures the absorbance of the column effluent at a specific wavelength as the analyte elutes. chromatographyonline.com A variable wavelength detector (VWD) can be set to a single wavelength, such as 254 nm, which has been used effectively for nitroguanidine detection. dtic.mil Alternatively, a photodiode array (PDA) detector can acquire an entire UV-Vis spectrum simultaneously, providing both quantitative data and spectral information that can aid in peak identification and purity assessment. chromatographyonline.com The choice of wavelength is critical for sensitivity and selectivity.
Electrochemical detection offers a sensitive and selective alternative to UV-Vis for the quantification of nitroguanidines. dtic.mil A method based on reverse-phase HPLC with reductive electrochemical detection has been developed for determining low levels of nitroguanidine in aqueous solutions. dtic.milosti.gov This technique is effective because the nitro group in the molecule can be electrochemically reduced. dtic.mil
The reduction potential of nitroguanidine is approximately -1.2 V versus a silver/silver chloride (Ag/AgCl) reference electrode. dtic.mil This high negative potential means it is more difficult to reduce than many other explosives, which can enhance the selectivity of the detector by minimizing interference from other electro-reducible substances. dtic.mil
For samples that are not overly complex, direct analysis by voltammetry, particularly differential pulse voltammetry, can be a rapid and sensitive method. dtic.milosti.gov Voltammetric studies have established that nitroguanidine is reduced through an irreversible, diffusion-controlled process involving four electrons. dtic.milosti.gov
| Technique | Parameter | Value/Condition | Reference |
|---|---|---|---|
| HPLC-EC | Detection Mode | Reductive | dtic.mil |
| HPLC-EC | Reduction Potential | ~ -1.2 V vs Ag/AgCl | dtic.mil |
| Voltammetry | Method | Differential Pulse Voltammetry | dtic.mil |
| Voltammetry | Reduction Process | Irreversible, 4-electron, diffusion-controlled | osti.gov |
Advanced Sample Preparation and Extraction Strategies
The accurate detection and quantification of N-(2-methylpropyl)-N'-nitroguanidine in various environmental and biological matrices necessitate robust sample preparation and extraction strategies. These preliminary steps are crucial for concentrating the analyte, removing interfering substances, and ensuring the compatibility of the sample with the analytical instrument. The choice of extraction technique is largely dependent on the sample matrix, the physicochemical properties of N-(2-methylpropyl)-N'-nitroguanidine, and the desired analytical sensitivity.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most common techniques employed for the sample preparation of nitroguanidine and its derivatives.
Solid-Phase Extraction (SPE) is a highly selective and versatile technique that involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. The optimization of an SPE method for N-(2-methylpropyl)-N'-nitroguanidine would involve several key steps:
Sorbent Selection: The choice of sorbent is critical and is based on the polarity of N-(2-methylpropyl)-N'-nitroguanidine. Given the presence of both polar (nitroguanidine) and non-polar (isobutyl) moieties, a reversed-phase sorbent, such as C18 or a polymeric sorbent, would likely be effective for aqueous samples. chromatographyonline.com For non-polar organic matrices, a normal-phase sorbent like silica (B1680970) or alumina (B75360) might be more appropriate. chromatographyonline.com
Sample Pre-treatment: The pH of the sample can significantly influence the retention of the analyte on the sorbent. thermofisher.comsigmaaldrich.com For ionizable compounds, adjusting the sample pH to suppress ionization can enhance retention on non-polar sorbents. youtube.com
Wash Solvents: The wash step is crucial for removing co-extracted interferences. Optimization involves using a solvent that is strong enough to remove impurities without eluting the target analyte. A gradient of increasing organic solvent in water is often tested to find the optimal wash composition. youtube.com
Elution Solvents: The elution solvent should be strong enough to desorb the analyte completely from the sorbent. The selection is based on the solubility of N-(2-methylpropyl)-N'-nitroguanidine and its interaction with the sorbent. thermofisher.com
Liquid-Liquid Extraction (LLE) is a classic extraction technique based on the differential solubility of a compound in two immiscible liquids. For the extraction of N-(2-methylpropyl)-N'-nitroguanidine from aqueous samples, a water-immiscible organic solvent would be used. Optimization of LLE involves:
Solvent Selection: The choice of the organic solvent is paramount and is based on the partition coefficient (Kow) of the analyte. A solvent in which N-(2-methylpropyl)-N'-nitroguanidine has high solubility would be selected.
pH Adjustment: The pH of the aqueous phase can be adjusted to maximize the partitioning of the analyte into the organic phase.
Salting-out Effect: The addition of a salt to the aqueous phase can increase the partitioning of polar organic analytes into the organic solvent. clu-in.org
Table 1: Hypothetical Optimization Parameters for SPE and LLE of N-(2-methylpropyl)-N'-nitroguanidine
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Stationary Phase/Solvent | C18, Polymeric Sorbents | Dichloromethane, Ethyl Acetate |
| Sample pH | Adjusted to neutral (6-7) | Adjusted to neutral or slightly basic |
| Wash Solvent | 20-40% Methanol in Water | Not Applicable |
| Elution Solvent | Acetonitrile, Methanol | Not Applicable |
| Extraction Cycles | Not Applicable | 2-3 cycles for optimal recovery |
Matrix Effects and Interference Mitigation
Matrix effects are a significant challenge in trace analysis, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). core.ac.uk These effects, caused by co-eluting compounds from the sample matrix, can lead to either suppression or enhancement of the analyte signal, thereby affecting the accuracy and precision of the results. chromatographyonline.com
Several strategies can be employed to mitigate matrix effects in the analysis of N-(2-methylpropyl)-N'-nitroguanidine:
Effective Sample Cleanup: Thorough optimization of SPE or LLE, as described above, is the first line of defense against matrix effects. chromatographyonline.com
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase. nih.gov
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects. chromatographyonline.com
Internal Standards: The use of an internal standard, particularly a stable isotope-labeled version of the analyte, is a highly effective way to correct for matrix effects and variations in sample preparation and instrument response. chromatographyonline.com
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal. nih.gov
Method Validation for Analytical Precision, Accuracy, and Robustness
Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. It ensures the reliability, reproducibility, and accuracy of the analytical data.
Determination of Detection and Quantification Limits
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
For N-(2-methylpropyl)-N'-nitroguanidine, the LOD and LOQ would be determined based on the signal-to-noise ratio (S/N) of the analytical instrument or by the statistical analysis of the standard deviation of the response and the slope of the calibration curve. A common approach is to define the LOD as the concentration that yields a signal-to-noise ratio of 3:1, and the LOQ as the concentration that gives a signal-to-noise ratio of 10:1.
Table 2: Illustrative Detection and Quantification Limits for N-(2-methylpropyl)-N'-nitroguanidine using LC-MS/MS
| Parameter | Water Matrix | Soil Matrix |
| Limit of Detection (LOD) | 0.05 µg/L | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 0.15 µg/L | 1.5 µg/kg |
Note: These values are hypothetical and would need to be experimentally determined for a specific validated method.
Inter-laboratory Comparison and Proficiency Testing
Inter-laboratory comparisons, also known as proficiency testing, are essential for assessing the performance of analytical laboratories and the reliability of analytical methods. osti.gov In the context of analyzing N-(2-methylpropyl)-N'-nitroguanidine, this would involve a coordinating body distributing identical, well-characterized samples to multiple laboratories.
The participating laboratories would analyze the samples using their own validated methods and report the results. The data would then be statistically analyzed to assess the following:
Precision: The closeness of agreement between independent test results obtained under stipulated conditions.
Accuracy: The closeness of the agreement between the test result and the accepted reference value.
Method Comparability: The degree of agreement between results obtained by different methods.
Table 3: Example of a Hypothetical Inter-laboratory Comparison for the Analysis of N-(2-methylpropyl)-N'-nitroguanidine in a Spiked Water Sample
| Laboratory | Reported Concentration (µg/L) | Z-Score* |
| Lab A | 4.8 | -0.4 |
| Lab B | 5.2 | 0.4 |
| Lab C | 4.5 | -1.0 |
| Lab D | 5.5 | 1.0 |
| Lab E | 4.9 | -0.2 |
| Assigned Value | 5.0 | |
| Standard Deviation for Proficiency | 0.5 |
*A Z-score between -2 and 2 is generally considered satisfactory.
Role and Reactivity of N 2 Methylpropyl N Nitroguanidine As a Chemical Intermediate
Utilization in the Synthesis of Other Guanidine (B92328) Derivatives
N-(2-methylpropyl)-N'-nitroguanidine possesses a versatile scaffold for the synthesis of a variety of other guanidine derivatives. The presence of the guanidine moiety with its different nitrogen atoms, along with the electron-withdrawing nitro group, offers several avenues for further chemical transformations.
Alkylation and Acylation Reactions of the Guanidine Moiety
The guanidine group in N-(2-methylpropyl)-N'-nitroguanidine contains nucleophilic nitrogen atoms that can, in principle, undergo alkylation and acylation reactions. The specific nitrogen atom that reacts would be influenced by steric hindrance from the 2-methylpropyl group and the electronic effects of the nitro group. Generally, the terminal amino group is the most likely site for such reactions.
Alkylation: The introduction of additional alkyl groups onto the guanidine core can lead to the formation of more complex substituted guanidines. These reactions would typically involve the use of alkyl halides or other electrophilic alkylating agents in the presence of a base to deprotonate the guanidine nitrogen, thereby increasing its nucleophilicity. The general reaction scheme for the alkylation of N-substituted N'-nitroguanidines can be represented as follows:
R-NH-C(=N-NO₂)-NH₂ + R'-X → R-NH-C(=N-NO₂)-NH-R' + HX
Where R is the 2-methylpropyl group, and R'-X is the alkylating agent. The reaction conditions, such as the choice of solvent and base, would be critical in controlling the extent and position of alkylation.
Acylation: Similarly, acylation reactions with acyl chlorides or anhydrides would introduce acyl groups, forming N-acyl-N'-(2-methylpropyl)-N''-nitroguanidines. These reactions are fundamental in peptide synthesis and for the introduction of various functional groups. The reactivity of the guanidine nitrogen atoms towards acylation would again be a subject of steric and electronic control.
| Reaction Type | Reagent | Potential Product |
| Alkylation | Alkyl Halide (R'-X) | N-Alkyl-N'-(2-methylpropyl)-N''-nitroguanidine |
| Acylation | Acyl Chloride (R'-COCl) | N-Acyl-N'-(2-methylpropyl)-N''-nitroguanidine |
Transformations of the Nitro Group
The nitro group attached to the guanidine core is a key functional handle that can undergo various transformations, significantly expanding the synthetic utility of N-(2-methylpropyl)-N'-nitroguanidine.
Reduction: The most common transformation of a nitro group is its reduction to an amino group. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). The reduction of N-(2-methylpropyl)-N'-nitroguanidine would yield N-amino-N'-(2-methylpropyl)guanidine, a highly functionalized guanidine derivative with two primary amino groups.
(CH₃)₂CHCH₂-NH-C(=N-NO₂)NH₂ + [H] → (CH₃)₂CHCH₂-NH-C(=N-NH₂)NH₂ + H₂O
The resulting aminoguanidine (B1677879) derivative is a valuable precursor for the synthesis of heterocyclic compounds, such as triazoles and tetrazoles, which are important scaffolds in medicinal chemistry and materials science.
Participation in Advanced Organic Reaction Mechanisms
As a chemical intermediate, N-(2-methylpropyl)-N'-nitroguanidine can be envisioned to participate in a range of advanced organic reactions, acting as either a nucleophile or an electrophile, and potentially in multi-component reactions.
As a Nucleophile or Electrophile in Directed Synthesis
Nucleophilic Character: The nitrogen atoms of the guanidine moiety, particularly the terminal NH₂ group, are nucleophilic. This allows N-(2-methylpropyl)-N'-nitroguanidine to react with various electrophiles. For instance, it could participate in Michael additions to α,β-unsaturated carbonyl compounds or undergo condensation reactions with aldehydes and ketones to form Schiff bases, which can be further modified.
Electrophilic Character: While the guanidine part is nucleophilic, the central carbon atom of the guanidine is electrophilic and can be attacked by strong nucleophiles, although this is less common. The presence of the electron-withdrawing nitro group enhances this electrophilicity.
Involvement in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient synthetic strategies. Given its multiple functional groups, N-(2-methylpropyl)-N'-nitroguanidine is a potential candidate for participation in MCRs. For example, it could react with an aldehyde and a β-ketoester in a Biginelli-type reaction or similar MCRs to generate complex heterocyclic structures. The development of such reactions would offer a rapid and efficient route to diverse molecular scaffolds.
Exploring N-(2-methylpropyl)-N'-nitroguanidine in Materials Chemistry
While specific applications of N-(2-methylpropyl)-N'-nitroguanidine in materials chemistry are not well-documented, its structural features suggest potential uses. The high nitrogen content of guanidine derivatives, particularly nitroguanidines, makes them of interest as energetic materials. The 2-methylpropyl group would influence properties such as melting point, density, and solubility, which are critical for the performance of energetic materials.
Furthermore, the ability to functionalize the guanidine core through alkylation, acylation, and transformations of the nitro group opens up possibilities for creating novel polymers or materials with specific properties. For instance, incorporation of this moiety into a polymer backbone could impart unique thermal or chemical resistance properties. The amino-guanidine derivative obtained after reduction of the nitro group could be used as a building block for the synthesis of nitrogen-rich polymers or coordination polymers with interesting electronic or magnetic properties.
Despite a comprehensive search for scientific literature and data, there is a significant lack of available information regarding the specific roles and reactivity of the chemical compound Guanidine, N-(2-methylpropyl)-N'-nitro- as a chemical intermediate. This includes its application as a building block for polymeric structures and its role in supramolecular assembly.
While general information about related compounds such as N-alkyl-N'-nitroguanidines exists, particularly in the context of their use as precursors for neonicotinoid insecticides, specific research findings detailing the synthesis, reactivity, and applications of N-(2-methylpropyl)-N'-nitroguanidine are not present in the public domain.
Therefore, it is not possible to provide a detailed article on the specified topics for this particular compound as requested.
Compound Information
Future Research Directions and Emerging Methodologies in N 2 Methylpropyl N Nitroguanidine Studies
Integration of Advanced Analytical Techniques for Comprehensive Characterization
The comprehensive characterization of N-(2-methylpropyl)-N'-nitroguanidine necessitates the integration of advanced analytical techniques to elucidate its structural, chemical, and physical properties with high precision. While foundational methods like thin-layer chromatography (TLC) and high-pressure liquid chromatography (HPLC) with UV detection have been employed for the separation and detection of nitroguanidine (B56551) and its derivatives, future research will focus on adopting more sophisticated methodologies. dtic.mil The evolution of these techniques will enable a deeper understanding of the compound's purity, stability, and degradation pathways.
Future analytical strategies will likely involve the coupling of separation techniques with advanced spectrometric methods. For instance, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) can offer significantly higher resolution and sensitivity, allowing for the identification and quantification of trace-level impurities and degradation products. Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy will continue to be crucial for structural confirmation. The application of single-crystal X-ray diffraction will be vital for determining the precise three-dimensional molecular structure, which is fundamental to understanding its energetic properties.
| Analytical Technique | Application in N-(2-methylpropyl)-N'-nitroguanidine Studies | Potential Advancements |
| High-Pressure Liquid Chromatography (HPLC) | Separation and quantification of the compound and related substances. dtic.mil | Transition to UHPLC for faster analysis and higher resolution; use of novel stationary phases for improved selectivity. |
| Ultraviolet (UV) Spectroscopy | Detection and quantification based on UV absorption. dtic.mil | Integration with diode-array detectors (DAD) for simultaneous multi-wavelength analysis. |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation of fragments. | High-resolution mass spectrometry (HRMS) for accurate mass measurements; tandem MS (MS/MS) for detailed structural analysis of degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation and purity assessment. | Higher field magnets (GHz) for increased sensitivity and resolution; solid-state NMR for studying the compound in its solid form. |
| X-ray Diffraction | Determination of crystal structure and solid-state packing. | In-situ diffraction studies under varying temperature and pressure to understand phase transitions and stability. |
Development of Green Chemistry Approaches for Sustainable Synthesis
The synthesis of energetic materials like N-(2-methylpropyl)-N'-nitroguanidine traditionally involves processes that may utilize hazardous reagents and generate significant waste. Future research is increasingly directed towards the development of green chemistry approaches to enhance the sustainability and safety of its synthesis. acs.org These approaches aim to minimize environmental impact by focusing on principles such as atom economy, use of safer solvents, and energy efficiency.
Key areas of development include the exploration of alternative reaction pathways that avoid harsh reagents like concentrated sulfuric acid, which is commonly used in the nitration of guanidine (B92328) derivatives. google.comresearchgate.net Research into solid acid catalysts or enzymatic processes could offer milder and more selective reaction conditions. The replacement of volatile and toxic organic solvents with greener alternatives, such as ionic liquids or supercritical fluids, is another critical avenue. acs.org Furthermore, process optimization through continuous flow chemistry can offer better control over reaction parameters, improve safety, and reduce waste generation compared to traditional batch processes. google.com Methods like spray drying are also being explored to produce materials with specific crystal morphologies while ensuring safety and efficiency. acs.org
| Green Chemistry Principle | Application in Synthesis | Research Goal |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Development of new reaction mechanisms with fewer byproducts. |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or solvent-free conditions. acs.org | Reducing environmental pollution and improving worker safety. |
| Energy Efficiency | Utilizing methods like microwave-assisted synthesis or continuous flow reactors to reduce energy consumption. google.com | Lowering the carbon footprint of the manufacturing process. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the guanidine core. | Reducing reliance on petrochemical sources. |
| Hazard Reduction | Developing intrinsically safer processes and handling procedures to minimize the risk of accidents. google.com | Enhancing the overall safety profile of the synthesis. |
Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Environmental Fate
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the study of energetic materials by enabling the prediction of their properties, thereby accelerating research and development while reducing the need for extensive experimental testing. nih.govchemai.io For N-(2-methylpropyl)-N'-nitroguanidine, AI and ML models can be developed to predict its reactivity, stability, and performance characteristics based on its molecular structure. cmu.edu These computational tools can analyze vast datasets to identify structure-property relationships that are not immediately obvious. rsc.org
Machine learning algorithms, such as graph neural networks, can be trained on existing data from known energetic compounds to predict key performance indicators like detonation velocity and pressure for novel molecules like N-(2-methylpropyl)-N'-nitroguanidine. researchgate.net This predictive capability allows for the virtual screening of potential derivatives with improved properties. Furthermore, AI can be employed to predict the environmental fate of the compound, including its persistence, bioaccumulation potential, and toxicity. By simulating its interaction with environmental systems, researchers can proactively design molecules with a reduced environmental footprint. chemai.io
Collaborative Interdisciplinary Research Initiatives for Holistic Understanding
A holistic understanding of N-(2-methylpropyl)-N'-nitroguanidine, from its fundamental chemistry to its application and life cycle, requires collaborative interdisciplinary research initiatives. The complexity of energetic materials necessitates the integration of expertise from various scientific and engineering fields. mdpi.comdtic.mil Such collaborations are essential for addressing the multifaceted challenges associated with the development and handling of these specialized compounds.
Future research will benefit from teams comprising chemists, materials scientists, physicists, and computational scientists. Chemists can focus on novel synthesis routes and reaction mechanisms, while materials scientists can investigate its solid-state properties, formulation, and aging behavior. Physicists can model its detonation and combustion behavior, providing crucial data for performance evaluation. researchgate.net Computational scientists can develop the AI and ML models needed to predict its properties and guide experimental efforts. rsc.org These collaborative efforts will foster a more comprehensive understanding and accelerate the development of safer and more effective energetic materials.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural identity of Guanidine, N-(2-methylpropyl)-N'-nitro- in synthetic samples?
- Methodological Answer : Use high-resolution LC-MS to confirm the molecular ion peak and fragmentation patterns. For example, cyclic dipeptides with nitro groups in Streptomyces extracts were identified via [M + H₂O]⁺ ions at m/z 332.1812 using LC-MS . Complement with ¹H/¹³C NMR to resolve substituent positioning, particularly for the 2-methylpropyl and nitro groups.
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer : Employ reversed-phase HPLC with UV detection (e.g., 220–280 nm) and validate using ICH Q2(R1) guidelines for sensitivity (LOD/LOQ ≤ 1 ppm) and selectivity . Cross-check with TLC using nitro-specific staining agents (e.g., Griess reagent) to detect byproducts.
Q. What synthetic strategies are documented for nitro-substituted guanidines?
- Methodological Answer : Nitro-guanidines are often synthesized via nitration of pre-formed guanidine precursors or condensation reactions between nitro-urea derivatives and amines. Biosynthetic routes in Streptomyces suggest enzymatic cyclization of cyclic dipeptides, which could inspire biomimetic approaches .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methylpropyl group influence the compound’s reactivity and stability?
- Methodological Answer : Perform DFT calculations to model electron distribution and steric hindrance around the guanidine core. Experimentally, compare hydrolysis rates under acidic/alkaline conditions with analogous compounds (e.g., N-methyl derivatives). Steric shielding from the 2-methylpropyl group may reduce nucleophilic attack on the nitro moiety .
Q. What in silico approaches predict the biological activity of this compound, particularly against fungal targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with fungal cytochrome P450 or chitin synthase, leveraging data from Streptomyces-derived antifungal cyclic dipeptides . Validate predictions with in vitro assays using Candida albicans or Aspergillus models.
Q. How can researchers resolve discrepancies in nitro group quantification between LC-MS and GC-NPD methods?
- Methodological Answer : Cross-validate methods using spiked samples with known nitro-impurity concentrations. GC-NPD offers high specificity for nitro groups but requires derivatization for polar compounds, whereas LC-MS provides direct quantification but may suffer from ion suppression in complex matrices .
Q. What mechanistic insights explain the redox behavior of the nitro group in guanidine derivatives?
- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) can reveal reduction potentials of the nitro group. Couple with ESR spectroscopy to detect radical intermediates formed during redox cycles. Contrast with nitroso derivatives to assess stability under oxidative stress .
Data Contradiction Analysis
Q. How should researchers address conflicting stability data for nitro-guanidines under varying pH conditions?
- Methodological Answer : Design accelerated stability studies (40°C/75% RH) across pH 1–9, monitoring degradation via HPLC-UV. Use Arrhenius kinetics to extrapolate shelf-life. Discrepancies may arise from buffer catalysis or matrix effects in different formulations .
Q. Why do computational models sometimes fail to predict the solubility of nitro-guanidines in aqueous media?
- Methodological Answer : Traditional QSPR models may underestimate the impact of nitro group hydration or hydrogen-bonding with the guanidine moiety. Refine predictions using COSMO-RS simulations that account for solvent-solute interactions and protonation states .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
